molecular formula C17H20N2O3 B11383246 4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

Cat. No.: B11383246
M. Wt: 300.35 g/mol
InChI Key: XLBXBHJBEZNFIV-UHFFFAOYSA-N
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Description

4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide is a chemical compound with the molecular formula C17H20N2O3 and a molecular weight of 300.35 g/mol This compound is known for its unique structure, which includes a benzamide core substituted with a propoxy group and a tetrahydrobenzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

4-propoxy-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)benzamide

InChI

InChI=1S/C17H20N2O3/c1-2-11-21-13-9-7-12(8-10-13)16(20)18-17-14-5-3-4-6-15(14)19-22-17/h7-10H,2-6,11H2,1H3,(H,18,20)

InChI Key

XLBXBHJBEZNFIV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C3CCCCC3=NO2

Origin of Product

United States

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